Home > Products > Screening Compounds P47574 > Citreamicin beta
Citreamicin beta - 128999-30-4

Citreamicin beta

Catalog Number: EVT-1206521
CAS Number: 128999-30-4
Molecular Formula: C35H29NO12
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Citreamicin beta is a natural product found in Micromonospora citrea with data available.
Source

The citreamicins are isolated from Micromonospora citrea, a soil-dwelling bacterium known for producing various bioactive compounds. This organism has been studied extensively for its ability to synthesize antibiotics and other pharmacologically relevant substances .

Classification

Citreamicin beta belongs to the class of polycyclic xanthones, which are characterized by their complex multi-ring structures and diverse biological activities. The citreamicins are further classified based on their structural variations, including citreamicin alpha, beta, gamma, delta, epsilon, and eta .

Synthesis Analysis

Methods

The synthesis of citreamicin beta involves several organic chemistry techniques aimed at constructing its intricate molecular framework. Recent studies have focused on developing efficient synthetic routes to access these compounds, particularly targeting the pentacyclic core structure.

  1. Convergent Synthesis: A notable method involves a convergent regioselective arylation of xanthone quinone monoketals, allowing for the assembly of the complex structure in fewer steps .
  2. Diels-Alder Reaction: Another approach utilizes a one-pot Diels-Alder/oxidation reaction, which is advantageous for forming multiple bonds in a single reaction step .

Technical Details

The synthesis typically includes key steps such as regioselective bromination and the coupling of acetylides with hindered ketones. Advanced techniques like microwave-assisted reactions and palladium-catalyzed processes have also been employed to enhance efficiency and yield .

Molecular Structure Analysis

Structure

Citreamicin beta features a distinctive pentacyclic structure typical of polycyclic xanthones. Its molecular formula is C₁₈H₁₈O₅, highlighting its complex arrangement of carbon and oxygen atoms.

Data

  • Molecular Weight: Approximately 318.34 g/mol.
  • Structural Characteristics: The compound contains multiple hydroxyl groups and a unique five-membered hemiaminal moiety that contribute to its biological activity .
Chemical Reactions Analysis

Reactions

Citreamicin beta undergoes various chemical reactions that can modify its structure and potentially enhance its pharmacological properties. Key reactions include:

  • Oxidation: This reaction can introduce additional functional groups that may improve solubility or reactivity.
  • Bromination: Regioselective bromination is used to create derivatives that can be tested for enhanced biological activity.

Technical Details

The reactions are typically conducted under controlled conditions using solvents such as acetonitrile or dichloromethane, with catalysts like palladium or ruthenium to facilitate transformations .

Mechanism of Action

Process

The mechanism through which citreamicin beta exerts its biological effects primarily involves interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other antibiotics in the same class.

Data

Studies have shown that citreamicin beta demonstrates potent activity against Gram-positive bacteria by inducing apoptosis in bacterial cells through reactive oxygen species generation . The half-maximal inhibitory concentration (IC50) values indicate its effectiveness against various cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under acidic or basic conditions.

Relevant data indicate that the compound retains significant antibacterial activity even after modification, making it a valuable candidate for further drug development .

Applications

Scientific Uses

Citreamicin beta has several potential applications in scientific research and medicine:

  • Antibacterial Agent: Its primary application is as an antibacterial agent against resistant strains of bacteria.
  • Research Tool: Used in studies investigating mechanisms of antibiotic resistance and cellular apoptosis.
  • Drug Development: Serves as a lead compound for developing new antibiotics with improved efficacy and safety profiles.

Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic applications in treating bacterial infections .

Introduction to Citreamicin β

Historical Discovery and Taxonomic Origins of Citreamicin Compounds

Citreamicin β belongs to the citreamicin family of polycyclic xanthones, initially isolated from actinomycete strains. The foundational discovery emerged from the fermentation broth of Streptomyces caelestis Aw99c, a strain isolated from marine sediments in the Red Sea. Genomic analysis revealed this strain possesses a 48 kb biosynthetic gene cluster (cit) encoding type II polyketide synthases (PKS) and tailoring enzymes essential for citreamicin production [8]. While early studies identified citreamicin ε and θ as major metabolites, subsequent investigations revealed structural variants, including citreamicin β, characterized by modifications to the pentacyclic core [8]. The genus Streptomyces remains the primary source, though related polycyclic xanthones like actinoplanones have been found in Actinoplanes spp., underscoring the biosynthetic capabilities of actinomycetes in producing complex xanthones [2] [8].

Table 1: Actinomycete Sources of Citreamicin and Related Compounds

CompoundProducing StrainIsolation SourceKey Reference
Citreamicin ε/θStreptomyces caelestis Aw99cRed Sea sediment [8]
Citreamicin ηStreptomyces sp.Undisclosed [5]
Actinoplanone A-GActinoplanes sp. R-304Soil [2]

Structural Classification Within the Polycyclic Xanthone Family

Citreamicin β is a highly oxygenated angular hexacyclic xanthone derivative. Its core structure consists of a benzoxanthone moiety fused to a dihydropyran ring and a unique oxazolidinone heterocycle. Key structural features include:

  • A pentacyclic scaffold built from a C28 polyketide chain, cyclized into six aromatic/heterocyclic rings [5] [8].
  • Oxygenation patterns: Characteristic hydroxyl and methoxy groups at C-1, C-4, and C-8 positions, critical for bioactivity [2].
  • The oxazolidinone ring, incorporating nitrogen from serine or glycine, distinguishes citreamicins from simpler xanthones like simaomicin [8]. This ring system is biosynthetically appended to the polyketide backbone via amide bond formation followed by cyclization [5] [8]. Citreamicin β specifically differs from citreamicin ε in the saturation state of the D-ring and stereochemistry at C-11 and C-12 [3] [8].

Table 2: Structural Features of Citreamicin β vs. Related Xanthones

FeatureCitreamicin βCitreamicin εActinoplanone A
Core RingsHexacyclicHexacyclicHeptacyclic
OxazolidinonePresentPresentAbsent
D-ring SaturationUnsaturatedSaturatedUnsaturated
HalogenationNoneNoneChlorinated

Biological Significance in Antimicrobial and Antitumor Research

Citreamicin β exhibits dual pharmacological significance:

Antifungal Activity:Citreamicin derivatives demonstrate potent growth inhibition against plant-pathogenic fungi. Citreamicin ε (structurally analogous to β) exhibits MIC values as low as 1.56 μM against Cytospora sp. and 3.12 μM against Colletotrichum gloeosporioides, outperforming the fungicide carbendazim [8]. Mechanistic studies reveal disruption of hyphal integrity: SEM imaging shows citreamicin ε causes severe surface deformation, irregular branching, and lysis of Magnaporthe grisea hyphae, indicating cell wall/membrane targeting [8]. This correlates with the compound’s ability to bind chitin or disrupt membrane-associated biosynthetic enzymes.

Antitumor Potential:While direct data on citreamicin β is limited, structural analogs like citreamicin ε induce caspase-3-dependent apoptosis in mammalian cells (IC₅₀ = 0.025–0.086 μM in PtK2 cells) [3]. Proteomic analysis indicates diastereomers differentially regulate the NF-κB pathway: Citreamicin ε A activates NF-κB (potentially promoting cell survival), while the more potent ε B suppresses it, suggesting stereochemistry dictates mechanism [3]. The polycyclic framework intercalates DNA, while the oxazolidinone ring may inhibit topoisomerases, contributing to cytotoxicity [2] [6].

Research Gaps and Unresolved Questions in Citreamicin β Studies

Critical knowledge gaps hinder the development of citreamicin β:

  • Elusive Biosynthetic Pathway: The cit gene cluster (48 kb, 51 ORFs) in S. caelestis encodes type II PKS and oxidoreductases, but key steps remain unresolved. The mechanism of oxazolidinone ring formation and stereochemical control at C-11/C-12 requires enzymatic characterization [5] [8]. Intermediate isolation (e.g., m/z 475.1102 and 594.1691 adducts) suggests shunt products, but full pathway validation is lacking [8].

  • Stereochemistry-Activity Relationships: Citreamicin ε diastereomers show 3.4-fold differences in cytotoxicity (ε B IC₅₀ = 0.025 μM vs. ε A = 0.086 μM) [3]. Whether citreamicin β exhibits similar stereospecific effects on NF-κB or other targets is unknown.

  • Scalability and Modification: Low natural yields (e.g., 2.1 mg/L for citreamicin ε) and complex synthesis hinder study. The 11-step synthesis of citreamicin η’s pentacyclic core achieved by Blumberg (2017) highlights progress, but β-specific routes are undeveloped [5].

  • Underexplored Targets: No studies address resistance mechanisms, pharmacokinetics, or synergy with existing antifungals/chemotherapeutics. Machine learning approaches (e.g., BERTopic topic modeling) could prioritize research questions by analyzing citreamicin literature gaps [4] [7].

Table 3: Key Research Gaps for Citreamicin β

Research Gap CategorySpecific Unresolved QuestionPotential Approach
BiosynthesisEnzymatic mechanism of oxazolidinone ring formationGene knockout + intermediate analysis
Stereochemical ImpactInfluence of C-11/C-12 configuration on NF-κB modulationAsymmetric synthesis + proteomics
Target IdentificationPrimary molecular target(s) in fungi/mammalian cellsChemoproteomic profiling
Supply LimitationsLow fermentation yieldsHeterologous expression optimization

Properties

CAS Number

128999-30-4

Product Name

Citreamicin beta

IUPAC Name

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate

Molecular Formula

C35H29NO12

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3

InChI Key

ZUZCCBDSIBRLQK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C

Synonyms

citreamicin beta
LL E19085 beta
LL-E19085beta

Canonical SMILES

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.